Rhodizonic acid

Vue d'ensemble

Description

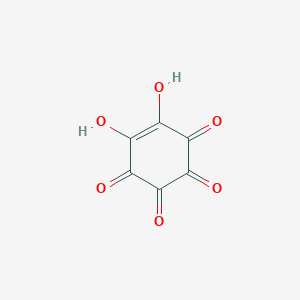

Rhodizonic acid is a chemical compound with the formula H2C6O6. It can be seen as a twofold enol and fourfold ketone of cyclohexene, more precisely 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone . This compound is usually obtained in the form of a dihydrate, H2C6O6·2H2O, which is actually 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione . The compound is known for its orange to deep-red highly hygroscopic crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodizonic acid can be synthesized by heating a mixture of potassium carbonate and charcoal . The dihydrate form can be obtained by low-pressure sublimation of the dihydrate . Another method involves the oxidation of inositol with nitric acid and reacting the result with potassium acetate in the presence of oxygen .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods mentioned above can be scaled up for industrial purposes. The key steps involve the careful control of reaction conditions to ensure the purity and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Rhodizonic acid undergoes various types of chemical reactions, including:

Reduction: this compound can be reduced to form different products depending on the reaction conditions.

Substitution: this compound can form complexes with metal ions such as lead, iron, and copper.

Common Reagents and Conditions:

Oxidation: Nitric acid and oxygen are commonly used oxidizing agents.

Reduction: Various reducing agents can be used depending on the desired product.

Substitution: Metal salts are used to form complexes with this compound.

Major Products Formed:

Oxidation: Croconic acid and other products such as cyclohexanehexone.

Reduction: Different reduced forms of this compound.

Substitution: Metal-rhodizonate complexes.

Applications De Recherche Scientifique

Environmental Applications

Lead Detection and Phytoremediation

Rhodizonic acid is utilized for detecting lead (Pb) in plant tissues and soil, which is crucial for environmental monitoring and remediation efforts. A study demonstrated that this compound can stain Pb particles in corn root tips, allowing for real-time visualization of Pb accumulation. This method revealed that border cells from roots trap Pb effectively, suggesting potential applications in phytoremediation strategies to mitigate soil contamination .

- Key Findings:

Forensic Applications

Gunshot Residue Detection

This compound is a critical reagent in forensic science for detecting gunshot residues. The sodium rhodizonate test specifically identifies barium and lead residues commonly found in gunpowder. This application is vital for criminal investigations where gunshot residue analysis can provide evidence linking individuals to firearms .

- Mechanism:

- Upon exposure to gunshot residues, this compound reacts to form colored complexes, allowing for visual confirmation of the presence of these metals.

Materials Science

Surface Chemistry and Nanomaterials

Recent studies have explored the crystallization of this compound on noble metal surfaces such as gold and copper. This research highlights its potential in the development of organic nanomaterials through surface-assisted molecular self-assembly. The formation of metal-organic coordination networks indicates that this compound can play a role in synthesizing new materials with unique properties .

- Research Highlights:

Biochemical Applications

Prooxidant Activity

This compound exhibits prooxidant properties when interacting with transition metals like copper and iron. It generates reactive oxygen species that can induce oxidative stress in biological systems. This characteristic has implications for understanding cellular damage mechanisms and developing antioxidant strategies .

- Implications:

- The interaction with ferrous ions leads to the inactivation of sensitive enzymes such as aconitase, highlighting potential applications in studying oxidative stress-related diseases.

- Its ability to cause DNA damage through reactive species formation raises concerns regarding its cytotoxicity in biological contexts .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Environmental Science | Lead detection in plants | Real-time visualization of Pb trapping |

| Forensic Science | Gunshot residue detection | Formation of colored complexes with barium/lead |

| Materials Science | Nanomaterial synthesis | Surface-assisted molecular self-assembly |

| Biochemistry | Prooxidant activity | Generation of reactive oxygen species |

Mécanisme D'action

Rhodizonic acid exerts its effects through its ability to form complexes with metal ions. The molecular targets include metal ions such as lead, iron, and copper. The pathways involved include the formation of stable complexes that can be detected colorimetrically .

Comparaison Avec Des Composés Similaires

Croconic Acid: Another oxidation product of rhodizonic acid with similar properties.

Tetrahydroxyquinone: A related compound formed under basic conditions.

Cyclohexanehexone: Another product formed from the oxidation of this compound.

Uniqueness: this compound is unique due to its ability to form highly colored complexes with metal ions, making it valuable in analytical chemistry and forensic science .

Activité Biologique

Rhodizonic acid (RA), a chemical compound with the formula HCO, is recognized for its diverse applications in analytical chemistry and environmental studies, particularly in detecting heavy metals like lead (Pb) in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological assays, and implications for environmental science.

This compound is a highly hygroscopic compound that can exist as a dihydrate. It is characterized by its orange to deep-red color in anhydrous form and is known to form complexes with various metal ions. The structure of this compound allows it to participate in redox reactions, making it useful for detecting certain metals through colorimetric changes.

Mechanisms of Biological Activity

- Metal Ion Detection : this compound reacts with lead ions to form a scarlet precipitate, which is directly proportional to the concentration of Pb present. This property has been exploited in various studies to visualize and quantify lead accumulation in plant tissues and other biological samples .

- Lead Trapping by Plant Cells : Research has demonstrated that this compound can facilitate the trapping of lead by root border cells in plants. These cells release extracellular DNA that plays a crucial role in binding Pb ions, preventing their uptake into the plant system . The interaction between this compound and lead ions has been shown to occur rapidly upon exposure, indicating its potential for real-time monitoring of metal contamination in agricultural settings.

- Photochemical Reactions : Under certain conditions, this compound can undergo photochemical transformations, leading to the formation of croconic acid. This transformation is influenced by pH and light exposure, which can alter the biological activity of RA and its derivatives .

Table 1: Summary of Applications of this compound

Case Studies

- Lead Detection in Plant Tissues : A study investigated the use of this compound for detecting lead accumulation in corn root tips. The results indicated that RA could effectively visualize Pb trapping within minutes of exposure, highlighting its utility as a rapid assessment tool for environmental monitoring .

- Barium-Rhodizonate Method : An improved method utilizing this compound was developed for the determination of sulfate ions through colorimetric analysis. This method enhances the sensitivity and stability of measurements, showcasing RA's versatility beyond metal detection .

Research Findings

- Trapping Mechanism : The study on corn root tips revealed that living border cells are essential for the trapping process; dead cells did not exhibit any staining with RA, confirming that cellular activity is crucial for metal binding .

- Role of Extracellular DNA : The presence of extracellular DNA significantly influences the efficiency of lead trapping, as demonstrated by experiments where nucleases disrupted this process, leading to a decrease in Pb accumulation around root cells .

Propriétés

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJLIWFWHPOTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13021-40-4 (di-potassium salt), 16833-52-6 (barium salt), 523-21-7 (hydrochloride salt) | |

| Record name | Rhodizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70151997 | |

| Record name | Rhodizonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White to cream-colored solid; [Alfa Aesar MSDS] | |

| Record name | Rhodizonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-76-3 | |

| Record name | Rhodizonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodizonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodizonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG86FBS267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of rhodizonic acid?

A1: this compound, also known as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone, has the molecular formula C6H2O6 and a molecular weight of 170.08 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and bonding of this compound and its derivatives. [, , , ]

Q3: Does the structure of the rhodizonate dianion (C6O62−) exhibit aromaticity?

A3: X-ray crystallography studies on rubidium rhodizonate (Rb2C6O6) revealed a planar, benzene-like structure for the rhodizonate dianion. The C-C bond lengths observed were shorter than expected for a non-aromatic, ketonic structure, suggesting resonance stabilization. []

Q4: How does the structure of this compound change upon dehydration?

A4: Anhydrous this compound (C6H2O6) can be obtained through the thermal dehydration of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione (C6H6O8), often referred to as this compound dihydrate. This process is fully reversible. []

Q5: How does proton transfer influence the structure and properties of this compound in two-dimensional monolayers?

A5: Computational studies on two-dimensional this compound monolayers on Au(111) surfaces revealed minimal spontaneous proton transfer compared to croconic acid monolayers on Ag(111). This difference in behavior significantly impacts the polarization properties of these monolayers. []

Q6: How does this compound react with amines?

A6: The reaction of this compound with ammonia and primary amines yields tetrahydroxy-1,4-benzoquinone derivatives, specifically its tetraammonium salt and diimines, respectively. Reactions with secondary and tertiary amines produce salts of this compound, which can be further converted into salts of croconic acid. Interestingly, these reactions with secondary amines involve radical intermediates detectable by Electron Spin Resonance (ESR) spectroscopy. []

Q7: Can this compound be used for the detection of lead?

A7: Yes, this compound serves as a valuable forensic tool for detecting lead residues, especially in gunshot residue analysis. This application stems from its ability to form a distinctive scarlet-colored complex with lead, which turns blue-violet upon treatment with hydrochloric acid. [, ]

Q8: Beyond lead, what other applications does this compound have in analytical chemistry?

A9: this compound and its derivatives find applications in various analytical methods, including the detection of strontium through selective precipitation [], sulfate determination in seawater and biological fluids [], and the identification of barium in the presence of interfering ions [, ].

Q9: Can this compound be used to detect lead accumulation in plants?

A10: Yes, research suggests that this compound can be used to visualize lead trapped by border cells released from plant root tips. This finding offers insights into the mechanisms of lead accumulation in plants and potential remediation strategies. []

Q10: Can this compound be utilized in the synthesis of molecularly imprinted polymers (MIPs) for targeted applications?

A11: Indeed, research demonstrates the successful use of this compound as a template molecule in the design of MIPs for selectively binding and extracting citrinin, a mycotoxin found in cereals. []

Q11: What factors influence the stability of this compound solutions?

A12: The stability of this compound solutions is greatly influenced by pH. Solutions stored below pH 3, where this compound exists predominantly in its diprotonated form, exhibit significantly higher stability compared to solutions at neutral or basic pH. []

Q12: Have computational methods been used to study this compound and its derivatives?

A14: Absolutely, computational chemistry plays a crucial role in understanding this compound. Density functional theory (DFT) calculations have been employed to study its vibrational spectra [], investigate its potential as a building block for molecule-based magnets [], and explore its electronic properties in two-dimensional monolayers [].

Q13: How does the structure of this compound and its derivatives influence their activity and properties?

A15: Systematic modifications to the this compound structure, such as variations in the substituents and the size of the cyclic ring, can significantly alter its acidity, redox potential, and complexation behavior with metal ions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.